molecular formula C29H29N5O4S2 B2504522 N-(3,4-dimethoxyphenethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 887206-93-1

N-(3,4-dimethoxyphenethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2504522
CAS RN: 887206-93-1
M. Wt: 575.7
InChI Key: KVGKNTXPHSVLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C29H29N5O4S2 and its molecular weight is 575.7. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds related to thiazoles and triazoles have been synthesized and evaluated for their anticancer properties. For example, derivatives of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides have shown activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. These compounds exhibit high selectivity towards certain cancer types, highlighting the potential of structurally similar compounds in anticancer research (Ostapiuk, Matiychuk, & Obushak, 2015).

Antimicrobial Activity

New series of thiazolidin-4-one derivatives, including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide, have been synthesized and shown to possess antimicrobial activity against a range of bacterial and fungal species. This suggests that related compounds could also have significant antimicrobial applications (Baviskar, Khadabadi, & Deore, 2013).

Anti-inflammatory Activity

Derivatives of 1,2,4-triazole and thiadiazole have been developed with anti-inflammatory properties, showcasing the potential of related compounds in treating inflammation. The synthesis of these derivatives involves the modification of core structures to enhance their biological activity, indicating that similar strategies could be applied to the chemical compound for exploring its anti-inflammatory potential (Labanauskas et al., 2001).

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for the development of new therapeutic agents. Research into various heterocyclic derivatives, including those containing triazole and thiazole moieties, has contributed to our knowledge of how structural changes can affect biological activity, paving the way for the design of more effective compounds (Kumudha, 2016).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O4S2/c1-19-8-4-5-9-21(19)34-26(17-33-22-10-6-7-11-25(22)40-29(33)36)31-32-28(34)39-18-27(35)30-15-14-20-12-13-23(37-2)24(16-20)38-3/h4-13,16H,14-15,17-18H2,1-3H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGKNTXPHSVLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NCCC3=CC(=C(C=C3)OC)OC)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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